(E)-N'-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide
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Overview
Description
(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is an organic compound with a complex structure that includes a fluorene core, a hydrazide group, and an ethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide typically involves the condensation of 9-hydroxy-9H-fluorene-9-carbohydrazide with 4-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-ethoxybenzylidene)amino]benzonitrile
- 2-(4-ethoxybenzylidene)-1-tetralone
- 4-((4-ethoxybenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
(E)-N’-(4-ethoxybenzylidene)-9-hydroxy-9H-fluorene-9-carbohydrazide is unique due to its combination of a fluorene core with a hydrazide and ethoxybenzylidene moiety. This structure imparts specific electronic and steric properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-9-hydroxyfluorene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-28-17-13-11-16(12-14-17)15-24-25-22(26)23(27)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-15,27H,2H2,1H3,(H,25,26)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQJBMQHZZCTR-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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